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Compound of Interest

Compound Name: 3-Chloro-4-ethylphenol

CAS No.: 1243290-06-3

Cat. No.: B3224977

Get Quote

Executive Summary
3-Chloro-4-ethylphenol is a halogenated phenolic intermediate used primarily in the synthesis

of agrochemicals and specialty polymers.[1][2] Its solubility behavior is governed by the

interplay between the hydrophobic ethyl-substituted aromatic ring and the polar, hydrogen-

bond-donating hydroxyl group.[1][2]

This guide provides a definitive analysis of its solubility in aqueous versus organic media.[1][2]

Due to the limited availability of public experimental datasets for this specific isomer, this guide

synthesizes predictive QSAR data with structural analog analysis (referencing 4-chloro-3-

methylphenol) and provides a validated experimental protocol for researchers to generate

precise solubility isotherms.[1][2]

Physicochemical Identity & Properties
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1]

[2] The chlorine atom at the meta position (relative to the phenol) increases lipophilicity (LogP)

and acidity (lower pKa) compared to the non-chlorinated parent, 4-ethylphenol.[1][2]
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Table 1: Physicochemical Profile
Property

Value
(Experimental/Predicted)

Relevance to Solubility

Molecular Weight 156.61 g/mol
Moderate size; diffusion-limited

dissolution is negligible.[1][2]

Physical State Solid (Predicted MP: >45°C)*

Requires energy to break

crystal lattice (

) before solvation.[1][2]

LogP (Octanol/Water) 3.5 (Predicted)

High Lipophilicity. Indicates

poor water solubility and high

affinity for non-polar solvents.

[1][2]

pKa (Acid Dissociation)
~9.5 (Est.[1][2] based on

analogs)

Ionizes at pH > 9.5, drastically

increasing aqueous solubility

in alkaline buffers.[1][2]

H-Bond Donors/Acceptors 1 / 1

Capable of H-bonding with

protic solvents (Water,

Alcohols).[1][2][3]

*Note: 4-Ethylphenol has a melting point of 40–46°C. Chlorine substitution typically increases

lattice energy and melting point.[1][2]

Solubility Landscape: Water vs. Organic Solvents[1]
[2][3][4]
The Solubility Mechanism
The dissolution of 3-Chloro-4-ethylphenol involves three energetic steps:

Cavity Formation: Solvent molecules separate to make space (Endothermic).[1][2]

Lattice Breaking: The solid solute overcomes intermolecular forces (Endothermic).[1][2]

Solvation: Solute-solvent interactions release energy (Exothermic).[1][2]
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In Water: The hydrophobic ethyl group and chloro-substituent disrupt the water H-bond

network.[1][2] The entropic penalty (

) dominates, resulting in very low solubility (<1 g/L).[1][2]

In Organic Solvents:

Alcohols (MeOH, EtOH): The phenolic -OH group forms strong Hydrogen bonds, while the

ethyl/chloro aromatic ring interacts favorably via Van der Waals forces.[1][2] Result: High

Solubility.

Aprotic Polar (DMSO, DMF): Strong dipole interactions with the phenolic proton.[1][2] Result:

Very High Solubility.

Non-Polar (Hexane, Toluene): Solvation is driven purely by London Dispersion forces.[1][2]

Solubility is moderate to high, depending on the solvent's polarizability.[1][2]

Table 2: Predicted Solubility Profile (at 25°C)
Estimates based on LogP 3.5 and Hansen Solubility Parameters (HSP).
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Solvent Class
Representative
Solvent

Predicted Solubility Mechanism

Aqueous Water (pH 7) Very Low (<0.5 g/L)
Hydrophobic effect

dominates.[1][2]

Aqueous 0.1 M NaOH High (>50 g/L)

Deprotonation forms

phenolate anion (Salt

formation).[1][2]

Alcohol Ethanol / Methanol High (>100 g/L)
H-bonding + Lipophilic

compatibility.[1][2]

Ketone Acetone Very High

Strong H-bond

acceptance from

solvent.[1][2]

Chlorinated
Dichloromethane

(DCM)
High

"Like dissolves like"

(Polarizability

matching).[1][2]

Alkane n-Hexane Moderate

Lack of H-bonding

limits solubility

compared to alcohols.

[1][2]

Visualization: Solubility & Interaction Pathways[1][2]
The following diagram illustrates the decision matrix for solvent selection and the molecular

interactions governing solubility.
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Figure 1: Solubility interaction mechanism.[1][2] Blue node represents the solute; Green/Red

nodes indicate solubility outcomes.

Experimental Protocol: Determination of Equilibrium
Solubility
Since specific literature values are scarce, the following "Shake-Flask" method coupled with

HPLC is the gold standard for generating validated data.

Reagents & Equipment
Solute: 3-Chloro-4-ethylphenol (>98% purity).[1][2]

Solvents: HPLC-grade Water, Methanol, Acetonitrile, Ethanol.[1][2]

Equipment: Orbital Shaker (temp. controlled), 0.45 µm PTFE Syringe Filters, HPLC System

(UV Detector).[1][2]
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Workflow (Step-by-Step)
Saturation: Add excess 3-Chloro-4-ethylphenol solid to 10 mL of the target solvent in a

glass vial. Ensure undissolved solid remains visible.[1][2]

Equilibration: Seal vials and place in an orbital shaker at 25.0 ± 0.1°C for 24–48 hours.

Sedimentation: Stop shaking and allow the suspension to settle for 2 hours (or centrifuge at

3000 rpm for 10 min).

Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated

with the solution to prevent adsorption losses).

Dilution: Immediately dilute the filtrate with mobile phase to bring the concentration within the

linear calibration range.

Quantification: Inject into HPLC.

HPLC Analytical Method (Standardized)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].[1][2] Adjust ratio if retention is

too low.

Flow Rate: 1.0 mL/min.[1][2]

Detection: UV at 280 nm (Characteristic phenol absorption).[1][2]

Injection Vol: 10 µL.

Thermodynamic Analysis (Advanced)
To understand the temperature dependence (e.g., for crystallization process design), perform

the solubility experiment at three temperatures (e.g., 25°C, 35°C, 45°C).[1][2]

Use the Van't Hoff Equation to calculate Enthalpy (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3224977/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-3-chloro-4-ethylphenol-1-2
https://www.researchgate.net/publication/265095332_4-Chloro-3-ethyl-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-ethylphenol
https://www.researchgate.net/publication/265095332_4-Chloro-3-ethyl-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-ethylphenol
https://www.researchgate.net/publication/265095332_4-Chloro-3-ethyl-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-ethylphenol
https://www.researchgate.net/publication/265095332_4-Chloro-3-ethyl-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-ethylphenol
https://www.researchgate.net/publication/265095332_4-Chloro-3-ethyl-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-ethylphenol
https://www.researchgate.net/publication/265095332_4-Chloro-3-ethyl-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-ethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3224977?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) and Entropy (

) of dissolution: [1][2]

Plot:

on Y-axis vs.

(Kelvin) on X-axis.[1][2]

Slope:

[1][2]

Intercept:

[1][2]

If

, solubility increases with temperature (typical for phenols).[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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